Gemcitabine Diphosphate Choline
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Overview
Description
Gemcitabine Diphosphate Choline is a significant metabolite of gemcitabine, a nucleoside analog used as an antineoplastic agent. This compound is linked to the Kennedy pathway, which is crucial in lipid metabolism and signal transduction . This compound has been studied extensively in the context of pancreatic cancer, where it plays a role in the metabolic pathway of gemcitabine within tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gemcitabine Diphosphate Choline is synthesized through a series of phosphorylation reactions starting from gemcitabine. The initial step involves the phosphorylation of gemcitabine by deoxycytidine kinase to form gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and finally gemcitabine triphosphate . The formation of this compound involves the incorporation of choline via the Kennedy pathway, catalyzed by enzymes such as choline kinase, CTP:phosphocholine cytidylyltransferase, and cholinephosphotransferase .
Industrial Production Methods: the production of gemcitabine itself involves chemical synthesis followed by enzymatic phosphorylation to achieve the desired metabolites .
Chemical Reactions Analysis
Types of Reactions: Gemcitabine Diphosphate Choline undergoes several biochemical reactions, primarily phosphorylation and incorporation into metabolic pathways. It does not typically undergo oxidation or reduction reactions but is involved in substitution reactions where phosphate groups are added or removed .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as deoxycytidine kinase, choline kinase, and CTP:phosphocholine cytidylyltransferase. These enzymes facilitate the phosphorylation and incorporation of choline into the compound .
Major Products: The major products formed from the reactions involving this compound include gemcitabine triphosphate and other phosphorylated metabolites that play a role in DNA synthesis and inhibition of ribonucleotide reductase .
Scientific Research Applications
Gemcitabine Diphosphate Choline has several scientific research applications, particularly in the field of oncology. It is studied for its role in the metabolism of gemcitabine within tumor cells, especially in pancreatic cancer models . The compound’s involvement in the Kennedy pathway makes it a target for research into lipid metabolism and signal transduction . Additionally, its cytotoxic effects on cancer cells are of significant interest in developing new cancer therapies .
Mechanism of Action
Gemcitabine Diphosphate Choline exerts its effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis . This inhibition leads to a decrease in deoxynucleotide triphosphates, which are necessary for DNA replication. The compound is also incorporated into DNA, causing chain termination and preventing further DNA synthesis . These actions result in the cytotoxic effects observed in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Gemcitabine Diphosphate Choline include other nucleoside analogs such as cytarabine and 2’,2’-difluorodeoxyuridine . These compounds share similar mechanisms of action, involving the inhibition of DNA synthesis and incorporation into DNA .
Uniqueness: What sets this compound apart is its specific involvement in the Kennedy pathway and its role as a metabolite of gemcitabine . This unique pathway involvement makes it a valuable target for research into lipid metabolism and cancer therapy .
Properties
Molecular Formula |
C14H24F2N4O10P2 |
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Molecular Weight |
508.31 g/mol |
IUPAC Name |
[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C14H24F2N4O10P2/c1-20(2,3)6-7-27-31(23,24)30-32(25,26)28-8-9-11(21)14(15,16)12(29-9)19-5-4-10(17)18-13(19)22/h4-5,9,11-12,21H,6-8H2,1-3H3,(H3-,17,18,22,23,24,25,26)/t9-,11-,12-/m1/s1 |
InChI Key |
WEAJNZCNBIEIHD-YUSALJHKSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Origin of Product |
United States |
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